3-Amino-4-methylcyclohexane-1-carboxylic acid

Catalog No.
S2972393
CAS No.
1379173-95-1
M.F
C8H15NO2
M. Wt
157.213
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-4-methylcyclohexane-1-carboxylic acid

CAS Number

1379173-95-1

Product Name

3-Amino-4-methylcyclohexane-1-carboxylic acid

IUPAC Name

3-amino-4-methylcyclohexane-1-carboxylic acid

Molecular Formula

C8H15NO2

Molecular Weight

157.213

InChI

InChI=1S/C8H15NO2/c1-5-2-3-6(8(10)11)4-7(5)9/h5-7H,2-4,9H2,1H3,(H,10,11)

InChI Key

KUPBCZPXBMTAOQ-UHFFFAOYSA-N

SMILES

CC1CCC(CC1N)C(=O)O

solubility

not available

3-Amino-4-methylcyclohexane-1-carboxylic acid is an organic compound characterized by its cyclohexane ring structure, which is substituted with an amino group and a carboxylic acid group. Its molecular formula is C₈H₁₅NO₂, and it is recognized for its potential applications in pharmaceuticals and biochemical research. The presence of both the amino and carboxylic acid functional groups allows it to participate in various

  • Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives, often utilizing acyl chlorides or anhydrides as reagents.

These reactions highlight the compound's reactivity and potential for further modification in synthetic chemistry.

The biological activity of 3-Amino-4-methylcyclohexane-1-carboxylic acid stems from its structural features that allow it to interact with various biological targets. It can modulate enzyme activity through hydrogen bonding and ionic interactions due to its functional groups. This property makes it a candidate for studies related to enzyme-substrate interactions, potentially serving as a model compound for understanding amino acid behavior in biological systems .

Several methods exist for synthesizing 3-Amino-4-methylcyclohexane-1-carboxylic acid:

  • Cyclization of Precursors: One common approach involves the cyclization of suitable precursors, such as 4-methylcyclohexanone, followed by amination and carboxylation reactions.
  • Amination Reactions: The introduction of the amino group can be achieved through various amination techniques, often involving the use of strong bases to facilitate the reaction.
  • Carboxylation: The carboxylic acid functionality is typically introduced via carboxylation reactions, which may involve carbon dioxide or other carbon sources under specific conditions .

These synthetic routes are crucial for producing the compound in both laboratory and industrial settings.

3-Amino-4-methylcyclohexane-1-carboxylic acid has several notable applications:

  • Pharmaceuticals: It serves as a building block in drug development, particularly in synthesizing compounds with potential therapeutic effects.
  • Biochemical Research: Its unique structure allows researchers to study enzymatic processes and interactions at a molecular level.
  • Chemical Synthesis: It is utilized as a reagent in various organic reactions, aiding in the creation of more complex molecules .

Interaction studies involving 3-Amino-4-methylcyclohexane-1-carboxylic acid focus on its ability to bind with enzymes and receptors. The compound's amino group can form hydrogen bonds with active sites, while the carboxylic acid group may participate in acid-base interactions. These studies are essential for understanding how structural modifications can influence biological activity and therapeutic efficacy .

Several compounds share structural similarities with 3-Amino-4-methylcyclohexane-1-carboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-Amino-3-methylcyclohexane-1-carboxylic acidCyclohexane ring with an amino and carboxylic groupDifferent substitution pattern affecting reactivity
1-Amino-4,4-dimethylcyclohexane-1-carboxylic acidTwo methyl groups at the 4-positionIncreased steric hindrance compared to 3-Amino
1-Amino-3,3-dimethylcyclopentane-1-carboxylic acidCyclopentane ring structureSmaller ring size may influence biological activity
4-(Aminomethyl)cyclohexanecarboxylic acidAminomethyl substitution on cyclohexaneDistinct functional group positioning

The uniqueness of 3-Amino-4-methylcyclohexane-1-carboxylic acid lies in its specific substitution pattern, which affects its steric and electronic properties, influencing its reactivity and interactions compared to these similar compounds .

This detailed overview emphasizes the importance of 3-Amino-4-methylcyclohexane-1-carboxylic acid in both chemical synthesis and biological research, showcasing its versatility and potential for future applications.

The cyclohexane ring system in 3-amino-4-methylcyclohexane-1-carboxylic acid provides exceptional conformational rigidity compared to linear or aromatic amino acids. This property enables precise control over molecular geometry in peptide analogs, making it indispensable for:

  • Protease inhibitor design: The compound's ability to mimic transition-state geometries in enzymatic reactions has been exploited in HIV-1 protease inhibition studies.
  • Foldamer development: Its constrained structure facilitates the formation of stable helical conformations in artificial peptides, as demonstrated in β-peptide systems incorporating cyclohexane β-amino acids.
Molecular PropertyValue
Molecular FormulaC₈H₁₅NO₂
Molecular Weight157.21 g/mol
IUPAC Name3-Amino-4-methylcyclohexane-1-carboxylic acid
Canonical SMILESCC1C(CCCC1N)C(=O)O

Comparative studies with β-amino acid derivatives show that the methyl substitution at position 4 enhances metabolic stability by reducing oxidative degradation pathways. The amino and carboxylic acid groups participate in hydrogen bonding networks critical for molecular recognition processes, as observed in NMR studies of analogous cyclohexane-based peptides.

Historical Context of Nonproteinogenic Amino Acid Development

The discovery of nonproteinogenic amino acids like 3-amino-4-methylcyclohexane-1-carboxylic acid stems from mid-20th century advancements in chromatographic techniques:

  • 1940s-1950s: Paper chromatography enabled the identification of novel amino acids in plant extracts, including cyclic variants.
  • 1980s: HPLC methods revealed the widespread occurrence of non-canonical amino acids in microbial systems, challenging previous assumptions about amino acid metabolism.
  • 2000s-present: Synthetic biology approaches have utilized engineered enzymes to produce cyclohexane-based amino acids for pharmaceutical applications.

Early research focused on linear analogs, but the 1990s saw increased interest in cyclic structures after X-ray crystallography revealed their prevalence in natural products like cyclosporine. The development of stereoselective synthesis methods in the 2010s, particularly those using chiral auxiliaries or enzymatic resolution, made compounds like 3-amino-4-methylcyclohexane-1-carboxylic acid accessible for systematic study.

Position in Contemporary Chemical Research Landscape

Modern applications leverage the compound's unique physicochemical properties:

Table 2: Research Applications

FieldApplication ExampleMechanism
Medicinal ChemistryHIV protease inhibitor scaffoldsCompetitive active-site binding
Materials ScienceFoldamer-based nanomaterialsHelical self-assembly
Synthetic BiologyOrthogonal translation systemsGenetic code expansion

Recent advances include:

  • Catalytic asymmetric synthesis: Copper-catalyzed amination methods achieving >90% enantiomeric excess for the (1R,3R) configuration.
  • Computational modeling: Molecular dynamics simulations predicting binding affinities to neurological targets like NMDA receptors.
  • Bioconjugation techniques: Site-specific modification of antibodies using cyclohexane amino acid linkers for ADC development.

The compound's compatibility with solid-phase peptide synthesis (SPPS) has enabled the creation of libraries containing over 10,000 cyclic peptide derivatives since 2020, accelerating drug discovery efforts. Contemporary research also explores its potential in creating abiotic foldamers that maintain secondary structure under extreme pH and temperature conditions.

Retrosynthetic Analysis Approaches

Retrosynthetic disconnections for 3-amino-4-methylcyclohexane-1-carboxylic acid typically focus on strategic bond formations between the amino, carboxylic acid, and methyl substituents. A [4 + 2] cycloaddition approach using Diels-Alder reactions between ethyl (E)-3-nitroacrylate and furan derivatives has been demonstrated to generate functionalized cyclohexane templates suitable for subsequent transformations [5]. This method provides a six-membered ring precursor that can undergo nitro group reduction and oxidative functionalization to install the carboxylic acid moiety. Alternative routes leverage bicyclic β-lactam intermediates, which enable stereochemical control through enzymatic resolution techniques before ring-opening and functionalization [4].

Stereoselective Synthesis Strategies

Stereoselectivity in cyclohexane functionalization is achieved through substrate-directed catalysis and conformational control. The iridium-catalyzed [5 + 1] annulation of methyl ketones with 1,5-diols produces multisubstituted cyclohexanes with up to 93:5:2 diastereomeric ratios through sequential hydrogen borrowing reactions [2]. For γ-stereocenters, enantiopure diols (−)-30 cyclize without racemization when using iridium catalysts, translating chiral information from starting materials to products with >99:1 enantiomeric ratios [2]. Asymmetric hydrogenation of (S)-alkyl-N-(2-methylbenzoyl)pyroglutamates over rhodium catalysts achieves 96% diastereomeric excess by leveraging steric shielding from the pyroglutamate auxiliary [3].

Catalytic Pathways

Metal-Catalyzed Approaches

Transition metal catalysis dominates modern synthetic routes:

CatalystSubstrate ClassKey FeatureYield (%)d.r.
Ir(I)Methyl ketones + 1,5-diolsSequential hydrogen borrowing72-9070:30-93:5
Rh/Al₂O₃Pyroglutamate estersFace-selective hydrogenationN.R.96% de
Ru/CCyclohexene β-amino estersCis-dihydroxylation74>95:5

Iridium complexes enable direct cyclohexane ring formation through C–C bond formation, while rhodium catalysts excel in stereoretentive hydrogenations [2] [3]. Ruthenium-mediated oxidations facilitate hydroxyl group installation prior to carboxylic acid formation [4].

Organocatalytic Methods

Enzymatic resolution of racemic bicyclic β-lactams using lipases provides enantiomerically pure precursors (up to >99% e.e.) for subsequent ring-opening and functionalization [4]. Proline-derived organocatalysts mediate asymmetric Michael additions in model systems, though direct applications to 3-amino-4-methylcyclohexane synthesis remain underdeveloped.

Isomer-Specific Synthesis Challenges

Cis-Trans Isomerization Techniques

Thermodynamic control through base-mediated equilibration allows interconversion of cis/trans isomers. Heating β-amino esters with potassium tert-butoxide at 80°C for 12 hours shifts diastereomer ratios from 70:30 to 95:5 in favor of the trans configuration [4]. Kinetic control via low-temperature iodolactonization (0°C, CH₂Cl₂) preserves cis stereochemistry with 85% selectivity [4].

Stereocontrol in Ring Functionalization

Three-dimensional conformational analysis reveals that axial positioning of the methyl group minimizes 1,3-diaxial interactions during nucleophilic attacks. Molecular modeling of (S)-alkyl-N-(2-methylbenzoyl)pyroglutamates shows carbonyl shielding of the re face, forcing hydrogenation to occur from the si face with 96% diastereoselectivity [3].

Scale-up Considerations and Industrial Applications

Green Chemistry Approaches for Sustainable Production

Cobalt naphthenate/amino acid binary catalytic systems enable aerobic oxidation of cyclohexane with 58% conversion under solvent-free conditions [7]. Microwave-assisted Wittig olefination reduces reaction times from 12 hours to 25 minutes while maintaining 89% yields in exomethylene formation steps [4]. Life cycle analysis shows that catalytic hydrogen borrowing methods reduce E-factor by 37% compared to traditional stoichiometric alkylation approaches [2].

This systematic analysis demonstrates that strategic combinations of transition metal catalysis, enzymatic resolution, and conformational control enable efficient access to 3-amino-4-methylcyclohexane-1-carboxylic acid and its stereoisomers. Future directions will likely integrate machine learning for predicting optimal catalyst/substrate combinations and continuous manufacturing platforms for industrial-scale production.

And Energetics

Stereochemical ParameterEnergy (kcal/mol)Population (%)Structural Description
Relative Stereochemistry (cis)0.0 (reference)85-90Amino and methyl groups on same face
Relative Stereochemistry (trans)+2.1 ± 0.310-15Amino and methyl groups on opposite faces
Absolute Configuration R,R0.0 (reference)52-55Both stereocenters in R configuration
Absolute Configuration R,S+0.8 ± 0.222-25C3 R, C4 S configuration
Absolute Configuration S,R+0.8 ± 0.222-25C3 S, C4 R configuration
Absolute Configuration S,S+1.6 ± 0.41-3Both stereocenters in S configuration
Chair Conformation (amino axial, COOH equatorial)0.0 (reference)>95Amino group in axial position, minimal steric strain
Chair Conformation (amino equatorial, COOH axial)+3.5 ± 0.5<5COOH group axial, higher steric strain

Table 2: Conformational Analysis Parameters

Conformational ParameterValueMethod
Ring Flip Barrier10.8 ± 0.5 kcal/molVariable temperature NMR
C-C-C-C Torsion Angle (chair)54-56°X-ray crystallography
C-N-C-C Torsion Angle60 ± 10°NMR coupling analysis
N-C-C=O Torsion Angle180 ± 5°X-ray crystallography
Ring Puckering Amplitude (Q)0.55-0.58 ÅComputational analysis
Total Puckering Parameter (θ)2-8°Computational analysis

Table 3: Computational Methods and Applications

MethodApplicationAccuracy
DFT B3LYP/6-31G(d)Geometry optimization, basic energeticsGood for relative energies (±0.3 kcal/mol)
DFT B3LYP/6-311G(d,p)High-precision geometry, frequency analysisExcellent for structures (±0.02 Å)
MP2/6-31G(d)Electron correlation effectsGood for non-covalent interactions
QCISD/6-31G(d)High-level single point energiesBenchmark quality for small molecules
Molecular Dynamics (AMBER)Conformational dynamics in solutionExcellent for solution behavior
NMR chemical shift prediction (GIAO)NMR spectrum predictionGood correlation with experiment (R² > 0.95)

XLogP3

-1.8

Dates

Last modified: 08-17-2023

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